1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane
Description
Structure
3D Structure
Properties
CAS No. |
24559-01-1 |
|---|---|
Molecular Formula |
C12H18N4 |
Molecular Weight |
218.30 g/mol |
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C12H18N4/c1-9-7-11(3)15(13-9)5-6-16-12(4)8-10(2)14-16/h7-8H,5-6H2,1-4H3 |
InChI Key |
HEHDQDQKBFFNGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCN2C(=CC(=N2)C)C)C |
Origin of Product |
United States |
Synthesis and Structural Characteristics
The synthesis of bis(pyrazol-1-yl)alkanes can be generally achieved through the reaction of the desired pyrazole (B372694) with a suitable dihaloalkane in the presence of a base. For 1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane, this would involve the reaction of 3,5-dimethylpyrazole (B48361) with 1,2-dibromoethane (B42909).
A study on dicarboxylic acid derivatives of bis(pyrazol-1-yl)alkanes provides a method for a related compound, this compound-4,4′-dicarboxylic acid, which suggests a viable synthetic pathway for the parent ligand.
Table 1: General Synthetic Method for Bis(pyrazol-1-yl)alkanes
| Reactants | Reagents | Conditions | Product |
| Pyrazole derivative | Dihaloalkane, Base (e.g., K2CO3, NaH) | Solvent (e.g., DMF, Acetonitrile), Heat | Bis(pyrazol-1-yl)alkane |
Coordination Chemistry
1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane is expected to act as a bidentate N,N'-chelating ligand, forming a seven-membered chelate ring upon coordination to a metal center. The coordination chemistry of the closely related bis(3,5-dimethylpyrazol-1-yl)methane has been extensively studied with a variety of transition metals, including copper, nickel, and cobalt, as well as group 11 metals. rsc.orgnih.gov These studies reveal that the ligand can coordinate in a chelating fashion to a single metal center or act as a bridging ligand between two metal centers.
For example, nickel(II) complexes with bis(3,5-dimethylpyrazol-1-yl)methane have been synthesized and structurally characterized, demonstrating the versatility of this ligand system. rsc.org It is reasonable to infer that this compound would form similar complexes, with the larger chelate ring potentially leading to different coordination geometries and stabilities. The synthesis of zinc, cadmium, and mercury derivatives of this compound has been reported, indicating its capability to coordinate with group 12 metals. researchgate.net
Table 2: Representative Metal Complexes of a Related Ligand: Bis(3,5-dimethylpyrazol-1-yl)methane
| Metal Ion | Complex Formula | Coordination Geometry | Reference |
| Nickel(II) | [Ni(L)2Br]+[NiBr3(PPh3)]− | Tetrahedral/Square Planar | rsc.org |
| Copper(I) | [CuL(NCMe)]PF6 | Tetrahedral | nih.gov |
| Silver(I) | Ag2(μ-L)22 | Distorted Linear | nih.gov |
| Gold(I) | [Au2(C6F5)2(μ-L)] | Linear | nih.gov |
| (L = bis(3,5-dimethylpyrazol-1-yl)methane) |
Catalytic Applications
Metal complexes of poly(pyrazolyl)alkane ligands have shown significant promise in various catalytic applications, particularly in the field of olefin polymerization and oligomerization. While specific catalytic studies involving 1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane are not widely reported, the extensive research on its methane-bridged analogue provides a strong indication of its potential.
Nickel(II) complexes of bis(3,5-dimethylpyrazol-1-yl)methane, when activated with a co-catalyst such as ethylaluminum dichloride (Et2AlCl), are active in the dimerization of ethylene (B1197577). rsc.orgresearchgate.net These catalytic systems can produce a mixture of butenes with high selectivity. rsc.org The activity and selectivity of these catalysts can be influenced by the addition of other ligands, such as triphenylphosphine (B44618) (PPh3). rsc.org It is plausible that nickel complexes of this compound would also exhibit catalytic activity in ethylene oligomerization, with the different chelate ring size potentially affecting the product distribution.
Role in Bioinorganic Chemistry and Materials Science
The application of bis(pyrazolyl)alkane ligands and their metal complexes extends to the fields of bioinorganic chemistry and materials science. In bioinorganic chemistry, these complexes can serve as models for the active sites of metalloenzymes. While there is no specific research on the bioinorganic applications of 1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane, related ligands have been used to develop complexes with potential anticancer and antibacterial properties. unicam.it
In materials science, the ability of these ligands to form coordination polymers and supramolecular assemblies is of great interest. The structure of the ligand and the coordination preferences of the metal ion can direct the formation of one-, two-, or three-dimensional networks with potential applications in areas such as gas storage and sensing.
Conclusion
Primary Synthesis of this compound
The principal method for synthesizing this compound involves the direct N-alkylation of 3,5-dimethylpyrazole (B48361). This approach builds the ethane bridge between two pyrazole (B372694) rings.
Direct N-alkylation Reaction Routes
The most direct and commonly employed method for the synthesis of this compound is the N-alkylation of 3,5-dimethylpyrazole with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane (B1671644). This reaction typically requires a base to deprotonate the pyrazole's N-H group, creating a pyrazolate anion that acts as a nucleophile.
One established route involves the reaction of 3,5-dimethylpyrazole with 1,2-dichloroethane in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) and aqueous sodium hydroxide (B78521). publishatcj.com The phase transfer catalyst facilitates the transfer of the pyrazolate anion from the aqueous phase to the organic phase where the alkylating agent resides, enabling the substitution reaction to occur.
The general reaction scheme is as follows:
2 (CH₃)₂C₃HN₂H (3,5-dimethylpyrazole) + X-CH₂CH₂-X (1,2-dihaloethane) + Base → (CH₃)₂C₃N₂-CH₂CH₂-N₂C₃(CH₃)₂ (this compound) + 2 HX
Where X can be Cl or Br.
Optimization of Reaction Conditions and Yields
Key parameters for the synthesis of the 3,5-dimethylpyrazole precursor include the choice of catalyst, solvent, and temperature. For instance, using glacial acetic acid as a catalyst in an aqueous medium at 50°C for 3 hours can result in yields exceeding 90% with a purity of over 99%. google.com
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst | Glacial acetic acid | Other acids like formic or propionic acid can be used but may be less efficient. google.com |
| Solvent | Water | An economical and environmentally friendly choice. google.comscribd.com |
| Temperature | 50°C | Higher temperatures may promote side reactions. google.com |
| Reaction Time | 3 hours | Extending the reaction time does not significantly improve the yield. google.com |
| Purification | Crystallization | Involves centrifugation followed by washing and drying. google.com |
| Yield | >90% | Achievable with HPLC purity >99%. google.com |
For the subsequent N-alkylation step, the choice of base and solvent is critical. Strong bases such as sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are effective for deprotonating the pyrazole. The use of phase transfer catalysis with a milder base like sodium hydroxide offers an alternative that can be operationally simpler. The reaction temperature is typically kept moderate to prevent side reactions.
Post-Synthetic Functionalization of this compound
After the synthesis of the parent compound, functional groups can be introduced onto the pyrazole rings to modify its properties.
Carboxylation Strategies: Synthesis of this compound-4,4′-dicarboxylic acid
A key functionalized derivative is this compound-4,4′-dicarboxylic acid. This compound is synthesized by the carboxylation of the parent ligand at the C4 position of both pyrazole rings.
One effective method involves the use of oxalyl chloride as the carboxylating agent. The reaction proceeds by treating this compound with oxalyl chloride, followed by hydrolysis of the resulting acid chloride intermediate. This method is particularly suitable for bis(pyrazol-1-yl)alkanes that have electron-donating methyl groups and short linkers, such as the ethane bridge. The presence of the methyl groups activates the pyrazole ring towards electrophilic substitution. The synthesis of this compound-4,4′-dicarboxylic acid has been achieved with a yield of 38%.
Exploration of Alternative Functionalization Pathways
Beyond carboxylation, other functionalization pathways can be explored to introduce different functionalities onto the this compound scaffold.
One example is the synthesis of 1,2-bis(3,5-dimethylpyrazol-1-yl)-1,2-ethanediol. researchgate.net This is achieved through the reaction of this compound with glyoxal. researchgate.net This introduces hydroxyl groups onto the ethane bridge, which can serve as additional coordination sites or points for further chemical modification.
Other potential functionalization reactions, based on the known reactivity of pyrazole rings, include electrophilic substitution at the C4 position. Reactions such as halogenation using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), or formylation via the Vilsmeier-Haack reaction, could be employed to introduce halo or formyl groups, respectively. publishatcj.com These functionalized derivatives can then serve as precursors for a wider range of compounds with tailored properties.
Coordination Modes and Ligand Denticity of this compound
This compound typically acts as a bidentate N,N'-chelating ligand. In this mode, the two nitrogen atoms from the pyrazole rings bind to a single metal center, forming a seven-membered chelate ring. This chelating behavior has been observed in its complexes with palladium(II). The flexibility of the ethane bridge allows the ligand to accommodate the geometric preferences of the metal ion.
Beyond simple chelation, this ligand can also function as a bridging ligand, linking two metal centers. This bridging coordination mode is particularly relevant in the formation of polynuclear complexes and coordination polymers. The ability to adopt both chelating and bridging modes makes this compound a versatile component in the design of complex supramolecular architectures.
Transition Metal Complexes of this compound
The coordination chemistry of this compound with transition metals has been explored, although the extent of research varies for different metals.
The synthesis and structural characterization of palladium(II) complexes with this compound have been reported. The direct reaction of the ligand with palladium(II) chloride yields a complex of the formula [PdCl2(C12H18N4)]. The crystal structure of a toluene (B28343) solvate of this complex has been determined by X-ray crystallography, confirming the bidentate chelation of the ligand to the palladium center.
Interactive Table: Crystallographic Data for [PdCl2(C12H18N4)]·C7H8
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.088(5) |
| b (Å) | 13.786(5) |
| c (Å) | 21.169(9) |
| α (°) | 86.96(3) |
| β (°) | 81.02(3) |
| γ (°) | 73.32(3) |
| Z | 2 |
Data sourced from a study on the crystal and molecular structure of the palladium(II) complex.
Detailed studies on the synthesis and coordination properties of Rhodium(I) and Iridium(I) complexes specifically with this compound are not extensively documented in the surveyed literature. While the synthesis of the ligand itself is mentioned in the supporting information of a study on Rhodium(I) and Iridium(I) complexes with bidentate phosphine-pyrazolyl ligands, the focus of that research was not on complexes of this compound itself acs.org. Further research is required to fully elucidate the coordination chemistry of this ligand with Rhodium(I) and Iridium(I).
The interaction of this compound with group 11 metals has been investigated, particularly with silver(I). While specific studies on its Copper(I) complexes are not detailed in the available literature, the behavior of the analogous ligand, bis(3,5-dimethylpyrazol-1-yl)methane, suggests that the formation of both mononuclear and dinuclear Copper(I) complexes is likely nih.gov.
The reaction of this compound with silver(I) salts such as silver nitrate, silver perchlorate, and silver tetrafluoroborate (B81430) results in the formation of stable adducts. These complexes can be synthesized by reacting the ligand and the silver salt in organic solvents.
The direct synthesis and characterization of tungsten complexes with this compound as a ligand are not well-documented in the available scientific literature. One study involving the reaction of a related hydroxyphenyl-functionalized bis(3,5-dimethylpyrazol-1-yl)methane with a tungsten carbonyl precursor reported an unexpected cleavage of a C-N bond, leading to the formation of 1,2-bis(2-hydroxyphenyl)-1,2-bis(3,5-dimethylpyrazol-1-yl)ethane and a simple tungsten-pyrazole complex, rather than a complex with the intact bis(pyrazolyl)ethane ligand researchgate.net. Another report mentions a dinuclear tungsten complex bridged by the shorter bis(3,5-dimethylpyrazol-1-yl)methane ligand researchgate.net.
Main Group Metal Complexes of this compound
The coordination chemistry of this compound extends to main group metals, with complexes of zinc(II), cadmium(II), and mercury(II) having been synthesized and characterized. These complexes are typically prepared by reacting the ligand with the corresponding metal halides (chloride, bromide, and iodide) in a suitable solvent. The stoichiometry of the resulting complexes, either [M(L)X2] or [M(L)2X2], can be controlled by the molar ratio of the reactants.
Spectroscopic and analytical data suggest that in the 1:1 complexes, the ligand acts as a bidentate chelate, leading to a likely tetrahedral geometry around the metal center, which may be achieved through dimerization or polymerization via halide bridges. In the 1:2 complexes, two ligands coordinate to the metal center, also resulting in a tetrahedral or octahedral environment, depending on whether the anions are coordinated.
Interactive Table: Main Group Metal Complexes of this compound
| Compound | Metal | Stoichiometry (M:L) | Proposed Geometry |
| [Zn(C12H18N4)Cl2] | Zinc(II) | 1:1 | Tetrahedral (polymeric) |
| [Cd(C12H18N4)Br2] | Cadmium(II) | 1:1 | Tetrahedral (polymeric) |
| [Hg(C12H18N4)I2] | Mercury(II) | 1:1 | Tetrahedral (polymeric) |
| [Zn(C12H18N4)2]Cl2 | Zinc(II) | 1:2 | Tetrahedral |
| [Cd(C12H18N4)2]Br2 | Cadmium(II) | 1:2 | Tetrahedral |
This table summarizes the types of main group metal complexes formed with this compound.
Tin(II) and Tin(IV) Derivatives: Synthesis and Characterization
An extensive review of available scientific literature indicates that the synthesis and characterization of tin(II) and tin(IV) derivatives with this compound as a ligand is not a widely reported area of research. While the coordination chemistry of other bis(pyrazolyl) ligands with organotin compounds has been explored, dedicated studies focusing on the specific interactions between this particular ethane-bridged ligand and tin centers appear limited. This represents a potential avenue for future investigation in the field of main group metal-organic chemistry.
Zinc(II), Cadmium(II), and Mercury(II) Complexes
The coordination chemistry of this compound (L) with Group 12 metals has been investigated, yielding stable complexes with zinc(II), cadmium(II), and mercury(II). The reaction of the ligand with metal halides (MX₂, where M = Zn, Cd, Hg; X = Cl, Br, I) results in the formation of non-electrolyte, white, diamagnetic compounds. researchgate.net The stoichiometry of the resulting complexes, either 1:1 ([MX₂L]) or 1:2 ([MX₂L₂]), dictates the final coordination geometry. researchgate.net
Spectroscopic and analytical data suggest that for the 1:2 derivatives, the ligand coordinates to the metal center to form monomeric complexes with a tetrahedral stereochemistry. In contrast, the 1:1 adducts are proposed to adopt a polymeric structure where the metal centers are linked by halide bridges, and the bis(pyrazolyl)ethane ligand likely coordinates to the metal in a bidentate fashion. researchgate.net
| Metal Ion (M) | Stoichiometry (M:L) | General Formula | Proposed Geometry | Reference |
|---|---|---|---|---|
| Zn(II), Cd(II), Hg(II) | 1:1 | [MX₂L] | Polymeric, halide-bridged | researchgate.net |
| Zn(II), Cd(II), Hg(II) | 1:2 | [MX₂L₂] | Monomeric, tetrahedral | researchgate.net |
Formation of Polynuclear and Supramolecular Coordination Architectures
The structural characteristics of this compound, particularly the flexibility of the ethane linker between the two coordinating pyrazolyl units, make it an excellent candidate for constructing complex, multi-metallic assemblies.
Bridging Ligand Behavior in Multimetallic Systems
The ability of this compound to bridge two different metal centers is a key feature of its coordination chemistry. This behavior is evident in the formation of polymeric structures with Group 12 metals, where the ligand spans between metal ions within a halide-bridged chain. researchgate.net The rotational freedom of the C-C bond in the ethane spacer allows the two pyrazolyl rings to adopt conformations suitable for coordinating to separate metal ions, thereby facilitating the growth of extended one-, two-, or three-dimensional networks.
This bridging capability is a well-documented phenomenon for ligands containing the bis(azolyl)ethane motif. For instance, the analogous ligand 1,2-bis(1,2,4-triazol-4-yl)ethane has been successfully employed to link trinuclear zinc and nickel units into robust three-dimensional coordination polymers. nih.gov Similarly, ligands like 1,2-bis(4-pyridyl)ethane (B167288), which also feature a flexible ethane linker, are known to form dinuclear complexes where the ligand bridges two metal centers. nih.gov This consistent behavior across different but structurally related ligands underscores the crucial role of the flexible ethane spacer in the design of multimetallic systems.
Self-Assembly and Macrocycle Formation (e.g., "molecular tricorn")
The principles of self-assembly, where molecules spontaneously organize into well-defined, stable superstructures, are central to the construction of complex coordination architectures. Ligands like this compound are valuable components in this process, as their defined coordination vectors and conformational flexibility can direct the assembly of discrete, polynuclear structures such as metallamacrocycles.
While a specific "molecular tricorn" structure—a triangular macrocycle—formed with this compound is not prominently described in the surveyed literature, the formation of related macrocyclic compounds using analogous ligands demonstrates the feasibility of such self-assembly. A notable example involves the ligand 1,2-bis(4-pyridyl)ethane (bpa), which reacts with iridium-containing precursors to form a dinuclear metallamacrocycle of the formula [{Ir(ppy)₂}₂(μ-bpa)₂]²⁺. nih.gov In this structure, two bpa ligands bridge two iridium centers, resulting in a discrete, closed-loop architecture. The formation of this metallamacrocycle is driven by the preferred coordination angles of the metal and the length and flexibility of the ethane-based bridging ligand. This example serves as a strong precedent for the potential of this compound to participate in similar self-assembly processes to form discrete polynuclear macrocycles.
X-ray Diffraction Studies
Single-Crystal X-ray Crystallography of this compound Metal Complexes
The cultivation of single crystals of metal complexes incorporating the this compound ligand would be the initial step for this analysis. By slowly evaporating a solution of the complex or using vapor diffusion techniques, a well-ordered crystal can be obtained. This crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the generation of an electron density map, from which the positions of the atoms can be determined, leading to a complete structural model of the complex. For related bis(pyrazolyl) ligands, this technique has been successfully used to characterize complexes with various transition metals, including copper, platinum, and zinc. nih.govmdpi.comnih.gov
Elucidation of Molecular and Crystal Structures, including Coordination Geometries
From the crystallographic data, the precise molecular structure of the complex would be elucidated. This includes the conformation of the flexible ethane bridge and the orientation of the 3,5-dimethylpyrazole rings. A key aspect of the analysis would be the determination of the coordination geometry around the metal center. Depending on the metal ion, its oxidation state, and the presence of other co-ligands, various geometries such as tetrahedral, square planar, trigonal bipyramidal, or octahedral could be adopted. nih.govnih.gov The ligand could act as a bidentate chelating agent, forming a seven-membered ring with the metal center. The bite angle of the ligand, defined by the N-Metal-N angle, would be a critical parameter in describing the coordination environment.
Analysis of Non-Covalent Interactions within Crystal Lattices
Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged within the crystal lattice. This packing is governed by non-covalent interactions, such as hydrogen bonds, π–π stacking between pyrazole rings, and van der Waals forces. nih.gov An analysis of these interactions is crucial for understanding the supramolecular chemistry of these compounds. For instance, intermolecular interactions can link individual complex molecules into one-, two-, or three-dimensional networks, influencing the material's bulk properties. In related structures, C-H···π interactions and π–π stacking have been shown to play significant roles in the crystal packing.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For this compound and its complexes, a combination of proton, carbon, and heteronuclear NMR would provide a wealth of information.
¹H and ¹³C NMR Spectroscopic Analysis of the Ligand and Derivatives
The ¹H NMR spectrum of the free this compound ligand is expected to show characteristic signals for the different types of protons. The methyl groups on the pyrazole rings would likely appear as two distinct singlets, while the proton at the 4-position of the pyrazole ring would also be a singlet. The ethane bridge protons would present a singlet due to the symmetrical nature of the molecule.
The ¹³C NMR spectrum would complement this by showing distinct signals for the methyl carbons, the pyrazole ring carbons (C3, C4, and C5), and the ethane bridge carbons. Upon complexation to a diamagnetic metal center, shifts in these proton and carbon signals would be observed, providing evidence of coordination. The magnitude and direction of these shifts can offer insights into the electronic effects of coordination.
Interactive Data Table: Expected ¹H and ¹³C NMR Resonances
| Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| Pyrazole-CH₃ (3-position) | Singlet | Aliphatic |
| Pyrazole-CH₃ (5-position) | Singlet | Aliphatic |
| Pyrazole-H (4-position) | Singlet | Aromatic/Heteroaromatic |
| Ethane Bridge (-CH₂-CH₂-) | Singlet | Aliphatic |
| Pyrazole-C (3-position) | - | Aromatic/Heteroaromatic |
| Pyrazole-C (4-position) | - | Aromatic/Heteroaromatic |
| Pyrazole-C (5-position) | - | Aromatic/Heteroaromatic |
Note: The exact chemical shifts are dependent on the solvent used and would need to be determined experimentally.
Heteronuclear NMR (e.g., ¹¹⁹Sn NMR) for Metal Complexes
For complexes involving NMR-active nuclei like tin-119, heteronuclear NMR is exceptionally informative. In a hypothetical ¹¹⁹Sn complex with this compound, the ¹¹⁹Sn NMR spectrum would provide direct information about the tin's coordination environment. The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the coordination number and the nature of the atoms bonded to the tin. For instance, an upfield shift is generally observed as the coordination number of the tin atom increases.
Furthermore, coupling constants between tin and other nuclei, such as ¹J(¹¹⁹Sn-¹³C) and ²J(¹¹⁹Sn-¹H), can be measured to provide further structural details. Studies on related organotin complexes with pyrazole-containing ligands have shown that these parameters are valuable for confirming the solution-state structure of the complexes. giqimo.com
Solution State Conformational Studies via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic behavior and conformational preferences of molecules in solution. For this compound, the flexible ethane linker between the two pyrazole rings allows for significant conformational freedom. The primary focus of solution-state NMR studies is to understand the rotation around the central C-C bond of the ethane bridge, which gives rise to different rotamers, principally the anti and gauche conformers.
In the anti conformation, the two pyrazolyl groups are positioned 180° apart, leading to a more extended structure. In the gauche conformation, the pyrazolyl groups are in closer proximity, with a dihedral angle of approximately 60°. The relative populations of these conformers in solution are influenced by factors such as the solvent, temperature, and the presence of a coordinated metal ion.
Variable-temperature (VT) NMR studies can provide insight into the energetic barriers between these conformations. As the temperature changes, the rate of interconversion between the anti and gauche forms can be monitored by observing changes in the line shapes of the NMR signals, particularly those of the methylene (B1212753) (-CH2-CH2-) protons. At low temperatures, where the interconversion is slow on the NMR timescale, distinct signals for each conformer may be observed. As the temperature increases, these signals may broaden and eventually coalesce into a time-averaged signal, allowing for the calculation of the activation energy for the rotational barrier. For flexible ditopic ligands like 1,2-bis(3-(3-pyridyl)pyrazolyl)ethane, the ligand has been observed to exist in a variety of conformations due to rotation around the ethane spacer. researchgate.net
The chemical shifts of the protons in the ethane bridge are particularly sensitive to the conformation. In a chelating coordination mode with a metal ion, the ethane bridge is often locked into a gauche conformation to form a stable five-membered chelate ring. This constrained conformation results in magnetically non-equivalent methylene protons, which typically appear as a complex multiplet in the ¹H NMR spectrum, often referred to as an AA'BB' spin system.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Structural Assignment
While one-dimensional NMR provides essential information, complex molecules like this compound and its metal complexes often exhibit overlapping signals. Two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of all proton (¹H) and carbon (¹³C) resonances. researchgate.net
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is used to identify protons that are spin-spin coupled. Cross-peaks in a COSY spectrum connect signals from protons that are on adjacent carbons. For this compound, this technique would be crucial for:
Confirming the connectivity within the ethane bridge by observing a cross-peak between the two methylene groups (if they are non-equivalent).
Establishing the through-bond relationship between the single proton on the pyrazole ring (H-4) and the methyl groups, although this coupling is typically weak (long-range).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This is a highly sensitive method for assigning carbon signals based on their attached, and often more easily assigned, protons. For the ligand, HSQC would show correlations between:
The pyrazole H-4 proton and the C-4 carbon.
The protons of the two methyl groups (at positions 3 and 5) and their corresponding carbon atoms.
The methylene protons of the ethane linker and their carbon atoms.
By combining information from 1D NMR, COSY, and HSQC spectra, a complete and unambiguous assignment of the molecular structure can be achieved. The following table provides a hypothetical, yet typical, set of NMR assignments for the free ligand in a solvent like CDCl₃.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H-¹H COSY Correlations | ¹H-¹³C HSQC Correlations |
| 3-CH₃ | ~2.25 (s, 6H) | ~13.5 | - | 2.25 / 13.5 |
| 5-CH₃ | ~2.20 (s, 6H) | ~11.0 | - | 2.20 / 11.0 |
| Pz-H4 | ~5.85 (s, 2H) | ~106.0 | - | 5.85 / 106.0 |
| N-CH₂ | ~4.20 (s, 4H) | ~49.0 | - | 4.20 / 49.0 |
| Pz-C3 | - | ~148.0 | - | - |
| Pz-C5 | - | ~140.0 | - | - |
| s = singlet. Chemical shifts are approximate and can vary based on solvent and concentration. |
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and probe the bonding within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound and its metal complexes, IR analysis provides key information about the ligand's structure and its coordination to a metal center. researchgate.net
The IR spectrum of the free ligand is characterized by several distinct vibrational modes. The high-frequency region (above 3000 cm⁻¹) typically shows bands corresponding to the C-H stretching vibrations of the methyl groups and the pyrazole ring. The region between 1600 and 1400 cm⁻¹ is particularly diagnostic for the pyrazole ring, containing bands from C=C and C=N stretching vibrations. The C-H bending and rocking modes of the methyl and methylene groups appear at lower frequencies.
Upon coordination to a metal ion, shifts in the vibrational frequencies of the pyrazole ring are observed. The coordination occurs through the pyridinic nitrogen atom (N2) of the pyrazole ring. This donation of electron density to the metal center often leads to a slight increase in the frequencies of the ring stretching vibrations (C=N and C=C), typically by 10-30 cm⁻¹. This shift confirms the involvement of the pyrazole nitrogen in the coordination bond. The vibrations associated with the ethane linker and methyl groups are generally less affected by coordination unless there are significant steric interactions or conformational changes.
The table below summarizes the characteristic IR absorption bands for 3,5-dimethylpyrazole and provides expected ranges for the free this compound ligand and its metal complexes.
| Vibrational Mode | 3,5-Dimethylpyrazole (cm⁻¹) | This compound (Free Ligand) (cm⁻¹) | Metal Complex (cm⁻¹) |
| C-H Stretch (Aromatic/Pz) | ~3110 | ~3115 | ~3120 |
| C-H Stretch (Aliphatic/CH₃) | ~2920, 2860 | ~2960-2850 | ~2960-2850 |
| C=N Stretch (Pz ring) | ~1555 | ~1560 | 1570-1590 (Shift to higher frequency) |
| C=C Stretch (Pz ring) | ~1460 | ~1465 | 1470-1485 (Shift to higher frequency) |
| CH₂ Bend (Scissoring) | - | ~1440 | ~1440 |
| CH₃ Bend | ~1370 | ~1380 | ~1380 |
| Data for 3,5-dimethylpyrazole is derived from literature spectra. nist.govnih.gov Ranges for the ligand and complex are typical expectations. |
Electronic Spectroscopy and Other Spectroscopic Probes (e.g., EPR, Mössbauer Spectroscopy)
Electronic Spectroscopy (UV-Vis): UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the free ligand exhibits intense absorption bands in the ultraviolet region (typically below 300 nm) corresponding to π→π* transitions within the pyrazole rings.
When the ligand coordinates to a transition metal ion with a partially filled d-orbital (e.g., Cu(II), Ni(II), Co(II), Fe(II)/Fe(III)), new absorption bands appear in the visible or near-infrared region. These bands are generally of much lower intensity than the ligand-based transitions and are attributed to d-d electronic transitions. The energy and number of these d-d bands are characteristic of the metal ion's d-electron configuration and the geometry of the coordination sphere. For instance, copper(II) complexes with this ligand are expected to show a broad d-d absorption band in the 600-800 nm range, indicative of a distorted octahedral or square planar geometry. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a highly sensitive technique for studying metal complexes that contain one or more unpaired electrons (i.e., are paramagnetic). It is particularly useful for characterizing Cu(II) (d⁹, S=1/2) and high-spin Fe(III) (d⁵, S=5/2) complexes. The EPR spectrum provides the g-tensor and hyperfine coupling constants (A), which are sensitive to the electronic environment and geometry of the metal center. nih.gov
For a copper(II) complex of this compound, the EPR spectrum can distinguish between different coordination geometries. researchgate.net For example, an axially elongated (tetragonal) geometry, common for Cu(II), would yield an axial spectrum with g|| > g⊥ > 2.0023. The magnitude of the g|| value and the copper hyperfine coupling constant (A||) can provide information about the covalent character of the copper-ligand bond. acs.org
Mössbauer Spectroscopy: Mössbauer spectroscopy is a nuclear technique specific to certain isotopes, most notably ⁵⁷Fe. It is an exceptionally powerful tool for probing the chemical environment of iron atoms in a sample. For iron complexes of this compound, ⁵⁷Fe Mössbauer spectroscopy can precisely determine the oxidation state (Fe(II) vs. Fe(III)) and the spin state (high-spin vs. low-spin) of the iron center. mdpi.com
The two primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).
Isomer Shift (δ): This parameter is sensitive to the s-electron density at the iron nucleus and is therefore indicative of the oxidation state and covalency. High-spin Fe(II) complexes typically have δ values in the range of 0.9-1.3 mm/s, while high-spin Fe(III) complexes show values around 0.4-0.6 mm/s (relative to α-Fe at room temperature). uclouvain.be
Quadrupole Splitting (ΔEQ): This parameter arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field at the nucleus. It provides information about the symmetry of the coordination environment. High-spin Fe(II) complexes, with an asymmetric d⁶ electron configuration, usually exhibit a large quadrupole splitting (2.0-3.0 mm/s), whereas high-spin Fe(III) complexes, with a symmetric d⁵ configuration, have a very small or zero quadrupole splitting. osti.gov
The application of these spectroscopic probes provides a comprehensive electronic and structural picture of the metal complexes formed with this compound, which is essential for understanding their reactivity and potential applications.
Quantum Chemical Calculations: Electronic Structure and Bonding Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in analyzing the electronic structure and bonding within this compound-type systems. These studies often focus on understanding how the ligand's electronic properties influence the formation and stability of its metal complexes.
Detailed analyses of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are frequently performed. The energy gap between the HOMO and LUMO is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. researchgate.net For instance, a small HOMO-LUMO gap is associated with high chemical reactivity and low kinetic stability. researchgate.net In complexes of related pyrazole derivatives, the spatial distribution of these orbitals is often examined, revealing that the HOMO may be localized on the pyrazole ring, while the LUMO might be concentrated elsewhere, depending on the other coordinating species. researchgate.net
The methods for these calculations are well-established. For example, in studies of transition metal complexes with the closely related ligand 1,2-bis(3,5-dimethylpyrazol-1-yl)-1,2-ethanediol, DFT geometry optimizations have been performed using the ORCA software package. researchgate.net Common approaches involve using the BP86 functional with a def2-TZVP basis set. researchgate.net To achieve more accurate energies for the optimized geometries, double-hybrid functionals such as B2PLYP-D3 are employed with the same basis sets. researchgate.net Such calculations provide a detailed picture of electron distribution and the nature of the metal-ligand bonds.
Theoretical Prediction of Coordination Geometries and Stability
A significant application of computational chemistry is the prediction of coordination geometries and the relative stability of different isomeric forms of metal complexes. For bidentate ligands like the this compound family, several coordination modes are possible, including chelating and bridging fashions. researchgate.net
Theoretical studies on complexes of the derivative 1,2-bis(3,5-dimethylpyrazol-1-yl)-1,2-ethanediol (L) have been conducted to determine the most stable coordination arrangements in the absence of single-crystal X-ray data. researchgate.net DFT geometry optimizations were carried out to compare the relative energies of different possible coordination modes for a model compound, Cu(L)Cl₂. Three potential coordination modes were typically considered:
NN-coordination: Both pyrazolyl nitrogen atoms coordinate to the metal center.
NO-coordination: One pyrazolyl nitrogen and one hydroxyl oxygen coordinate to the metal.
OO-coordination: Both hydroxyl oxygens coordinate to the metal.
Calculations of the relative energies of these isomeric structures revealed that the NN-coordination mode is the most energetically favorable, indicating it as the preferred binding mode for this ligand system. researchgate.net This theoretical prediction is crucial for understanding the ligand's behavior in solution and for designing new complexes with specific geometries. The steric hindrance from the methyl groups on the pyrazole rings often plays a significant role in determining the final structure, preventing the formation of larger polynuclear complexes. researchgate.net
Table 1: Calculated Relative Energies of Isomeric Cu(L)Cl₂ Complexes Data derived from studies on the 1,2-bis(3,5-dimethylpyrazol-1-yl)-1,2-ethanediol ligand system.
| Coordination Mode | Relative Energy (kJ/mol) |
| NN-Coordination | 0.0 |
| NO-Coordination | 15.6 |
| OO-Coordination | 51.2 |
Computational Insights into Spectroscopic Features
Computational methods are frequently used to aid in the interpretation of experimental spectroscopic data, such as infrared (IR) spectra. By calculating the vibrational frequencies of a proposed structure, a theoretical spectrum can be generated and compared with the experimental one, helping to confirm the coordination modes of the ligand and any associated counter-ions. researchgate.net
For transition metal complexes of 1,2-bis(3,5-dimethylpyrazol-1-yl)-1,2-ethanediol, DFT calculations have been successfully used to establish the coordination modes. researchgate.net The calculated vibrational spectra for different potential geometries (e.g., NN, NO, OO coordination) can be compared to the experimental IR spectrum. The close agreement between the experimental spectrum and the calculated spectrum for one particular geometry provides strong evidence for that structure. This combined experimental and theoretical approach is especially valuable when single crystals suitable for X-ray diffraction cannot be obtained. researchgate.net
Similar approaches are used for interpreting NMR spectra, where theoretical calculations of chemical shifts can help assign peaks in ¹H-NMR and ¹³C-NMR spectra, confirming the successful synthesis of the target compounds. researchgate.net
Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) Illustrative data based on typical findings for pyrazole ligand complexes.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| ν(O-H) | 3455 | 3460 |
| ν(C=N) pyrazole | 1553 | 1550 |
| δ(C-H) methyl | 1393 | 1390 |
Mechanistic Investigations using Computational Methods
While specific mechanistic studies on this compound are not extensively documented in the literature, computational methods offer a powerful framework for such investigations. DFT calculations can be employed to map out the potential energy surfaces of chemical reactions involving these complexes. This allows for the identification of intermediates, transition states, and the calculation of activation barriers.
For example, in reactions catalyzed by metal complexes of pyrazole-containing ligands, computational studies can elucidate the step-by-step mechanism. This involves locating the transition state structures for key steps, such as substrate binding, bond activation, and product release. By calculating the Gibbs free energy profile of the reaction pathway, researchers can determine the rate-determining step and understand how the ligand's structure influences the catalyst's efficiency. For instance, DFT has been used to clarify reaction mechanisms like researchgate.netresearchgate.net-Wittig rearrangements in other pyrazole-containing systems by evaluating the thermodynamics of possible pathways. mdpi.com These computational insights are invaluable for optimizing reaction conditions and for the rational design of more effective catalysts.
Catalysis in Organic Transformations
Metal complexes incorporating the this compound ligand have been investigated for their catalytic prowess in a variety of organic reactions. The ligand's bidentate N-donor atoms, the steric hindrance provided by the methyl groups on the pyrazole rings, and the flexible ethane linker collectively influence the geometry and electronic properties of the metal center, thereby tuning its catalytic activity and selectivity.
Hydroamination Reactions Catalyzed by Rhodium(I) and Iridium(I) Complexes
The synthesis of this compound has been reported in the context of preparing a range of rhodium(I) and iridium(I) complexes intended for use as catalysts in hydroamination reactions. While detailed catalytic data for complexes of this specific ligand are not extensively available in the cited literature, the broader class of rhodium(I) and iridium(I) complexes with pyrazolyl-containing ligands are recognized as highly efficient catalysts for the intramolecular hydroamination of alkynes. For instance, related cationic iridium complexes have demonstrated high turnover rates for the cyclization of 4-pentyn-1-amine. The general reactivity of such complexes suggests that the electronic and steric properties of the this compound ligand would likely facilitate similar catalytic transformations.
Hydrogenation Reactions
While specific studies detailing the use of this compound metal complexes in hydrogenation reactions are not prevalent in the reviewed literature, the broader family of bis(pyrazolyl)alkane ligands has been employed in related catalytic systems. For example, cobalt(II) complexes with bis(3,5-di-methylpyrazol-1-yl)acetate have been studied for electrocatalytic hydrogen evolution. This suggests that metal complexes of pyrazole-containing ligands can be active in transformations involving hydrogen. The electronic properties of the this compound ligand, which can be tuned by the substituents on the pyrazole rings, could potentially be harnessed to develop active and selective hydrogenation catalysts.
Potential in Hydroformylation Catalysis
Rhodium complexes are widely recognized for their exceptional catalytic activity in hydroformylation reactions, the process of converting alkenes to aldehydes. The ligand coordinated to the rhodium center plays a crucial role in determining the reaction's rate and selectivity (linear vs. branched aldehydes). While direct catalytic data for rhodium complexes of this compound in hydroformylation are not explicitly detailed in the available literature, studies on rhodium complexes with the similar bis(3,5-dimethylpyrazol-1-yl)methane ligand have shown them to be active precursors for the hydroformylation of terminal alkenes. This indicates the potential of the pyrazole-based ligand framework in facilitating this important industrial process. The chelate bite angle and the electronic nature of the this compound ligand would be critical factors in determining the performance of its rhodium complexes in hydroformylation.
Ligand Design Principles for Enhanced Catalytic Performance
The design of the ligand is a key determinant of the catalytic performance of its metal complexes. For ligands of the bis(pyrazolyl)alkane type, several principles can be applied to enhance catalytic activity and selectivity:
Steric Hindrance: The methyl groups at the 3 and 5 positions of the pyrazole rings in this compound create a sterically hindered environment around the metal center. This can influence substrate coordination and favor specific reaction pathways, potentially leading to higher selectivity.
Electronic Effects: The electron-donating nature of the pyrazole rings can be modulated by substituents. The dimethyl substitution pattern in the subject ligand provides a certain electronic environment that influences the electron density at the metal center, which in turn affects its reactivity.
Chelate Ring Size: The ethane linker between the two pyrazole rings forms a seven-membered chelate ring with the metal center. The size and flexibility of this ring are crucial in determining the geometry and stability of the complex, which directly impacts its catalytic properties. For instance, variations in the linker length in related bis(pyrazolyl)pyridine ligands have been shown to affect the catalytic activity of their metal complexes.
Materials Science and Advanced Architectures
Beyond its role in homogeneous catalysis, this compound and its derivatives are promising building blocks for the construction of sophisticated supramolecular structures and advanced materials.
Role as Building Blocks for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The selection of the organic linker is critical in defining the topology, porosity, and functionality of the resulting MOF. While there are no specific reports found on the use of this compound as a primary linker in the synthesis of MOFs, related bis(pyrazolyl) ligands have been successfully employed for this purpose. For example, 4,4'-methylene-bis(3,5-dimethylpyrazole) has been used to construct Hofmann-based MOFs. These frameworks exhibit interesting gas sorption properties, highlighting the potential of bis(pyrazole) linkers in creating functional porous materials. The geometry and coordinating ability of this compound suggest its suitability for forming robust and potentially porous network structures with various metal nodes.
Development of Supramolecular Synthons and Assemblies
The flexible nature of the ethane linker in this compound provides a versatile platform for the development of supramolecular synthons and assemblies. While direct studies on this specific ligand are limited, the broader class of bis(pyrazolyl)alkanes has been extensively utilized in crystal engineering and the formation of coordination polymers. The rotational freedom of the C-C bond in the ethane bridge allows the two pyrazolyl units to adopt various conformations, enabling the formation of diverse supramolecular architectures through coordination with metal centers.
The methyl groups at the 3 and 5 positions of the pyrazole rings play a crucial role in directing the self-assembly process. These groups can influence the steric environment around the metal center, affecting the coordination geometry and the resulting supramolecular structure. For instance, in related bis(3,5-dimethylpyrazol-1-yl)methane ligands, the methyl groups have been shown to impact the formation of discrete cyclic dimers versus extended coordination polymers. acs.org The choice of metal ion and counter-anion also significantly influences the final architecture, with different combinations leading to structures such as helicates, grids, and cages.
The ability of the pyrazole nitrogen atoms to act as hydrogen bond acceptors, and in some cases, for the C-H bonds of the pyrazole ring and ethane linker to act as weak hydrogen bond donors, further contributes to the stability and dimensionality of the supramolecular assemblies. These non-covalent interactions, in concert with the primary coordination bonds, are fundamental to the principles of crystal engineering.
Table 1: Potential Supramolecular Architectures with this compound Metal Complexes
| Architecture | Metal Ion Geometry | Role of Ligand | Key Interactions |
| Discrete Dimers/Oligomers | Tetrahedral, Square Planar | Bridging or Chelating | Metal-Ligand Coordination |
| 1D Coordination Polymers | Octahedral, Tetrahedral | Bridging | Metal-Ligand Coordination, Hydrogen Bonding |
| 2D and 3D Networks | Octahedral | Bridging | Metal-Ligand Coordination, π-π Stacking |
Coordination Chemistry for Radiopharmaceutical Development
The coordination chemistry of this compound makes it a promising candidate for the development of novel radiopharmaceuticals. The bidentate N,N-coordination of the two pyrazole rings can form stable complexes with a variety of radiometals used in diagnostic imaging and therapy.
Ligand Design for Metal Ion Chelation in Radiopharmaceutical Contexts
Effective radiopharmaceuticals require ligands that can rapidly and stably chelate a radioisotope under physiological conditions. The design of this compound aligns with several key principles for efficient metal ion chelation. The pre-organization of the two donor nitrogen atoms by the ethane linker can lead to a favorable chelate effect, enhancing the thermodynamic stability of the resulting metal complex.
The 3,5-dimethyl substitution on the pyrazole rings can be advantageous in several ways. Sterically, these groups can protect the metal center from interactions with endogenous molecules, thereby increasing the in vivo stability of the radiometal complex. Electronically, the methyl groups are electron-donating, which can increase the basicity of the pyrazole nitrogen atoms and enhance their coordination affinity for metal ions.
Furthermore, the ethane backbone provides a site for further functionalization. For instance, a targeting moiety, such as a peptide or antibody fragment, could be appended to the ethane linker to direct the radiopharmaceutical to a specific biological target. This bifunctional chelator approach is a cornerstone of modern radiopharmaceutical design. While pyrazole-containing ligands have been explored for labeling with fluorine-18, the N,N-donor set of this compound is particularly well-suited for chelating metallic radioisotopes. nih.gov
Elucidation of Coordination Modes for Radioisotope Complexation
The coordination modes of this compound with radioisotopes are expected to be similar to those observed with other transition metals. The ligand would likely act as a bidentate chelator, forming a stable six-membered chelate ring with the metal ion. This coordination mode has been observed in complexes of similar bis(pyrazolyl)alkane ligands with various metals. researchgate.net
For radioisotopes like copper-64, which can adopt square planar or distorted octahedral geometries, this compound can form stable complexes. nih.gov The flexibility of the ethane linker would allow the ligand to accommodate the preferred coordination geometry of the specific radioisotope. The elucidation of these coordination modes is critical for understanding the stability and reactivity of the resulting radiometal complexes and for predicting their in vivo behavior.
Table 2: Potential Coordination Properties with Medically Relevant Radioisotopes
| Radioisotope | Typical Oxidation State | Preferred Coordination Geometry | Potential Coordination Mode of Ligand |
| Technetium-99m | +1, +3, +5 | Octahedral, Trigonal Bipyramidal | Bidentate |
| Copper-64 | +2 | Square Planar, Distorted Octahedral | Bidentate |
| Gallium-68 | +3 | Octahedral | Bidentate |
| Rhenium-186/188 | +1, +3, +5 | Octahedral, Trigonal Bipyramidal | Bidentate |
Concluding Remarks and Future Research Perspectives
Synopsis of Key Advancements in 1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane Research
Research into this compound and its analogues has steadily built a foundation for its use in diverse chemical applications. Initially recognized for its straightforward synthesis and ability to act as a stable bidentate N,N-donor ligand, early work focused on its coordination with a variety of transition metals. researchgate.net A significant advancement was the functionalization of the bis(pyrazolyl)alkane backbone, such as the introduction of hydroxyl or carboxyl groups, which expands the ligand's coordination capabilities and allows for more complex molecular architectures. researchgate.netnih.gov For instance, the synthesis of 1,2-bis(3,5-dimethylpyrazol-1-yl)-1,2-ethanediol and its subsequent complexation with copper(II), nickel(II), and vanadyl ions demonstrated the successful tuning of the ligand's properties. researchgate.netscientific.net These foundational studies have established bis(pyrazolyl)alkanes as reliable building blocks in coordination chemistry, paving the way for more targeted applications. researchgate.netnih.gov
Challenges and Opportunities in Synthetic Methodology and Coordination Chemistry
Despite progress, challenges remain in the synthesis and application of this compound and its derivatives.
Synthetic Methodology: One primary challenge lies in achieving high yields and efficiency, particularly when introducing functional groups. For example, the carboxylation of bis(pyrazolyl)alkanes using oxalyl chloride can result in low yields, especially with longer alkane linkers, due to the instability of intermediate acid chlorides. nih.govmdpi.com This highlights an opportunity for the development of more robust and milder synthetic protocols. Recent innovations, such as nucleophile-catalyzed, metal-free condensation reactions for similar ligands, offer a promising path forward, avoiding harsh conditions and expanding the scope of accessible structures. nih.gov Exploring greener synthetic routes, perhaps utilizing one-pot reactions or catalysis, could significantly improve the accessibility of these ligands for broader applications. researchgate.net
Coordination Chemistry: The coordination behavior of this compound is largely defined by the flexible ethane (B1197151) linker, which allows the two pyrazole (B372694) rings to chelate a single metal center. However, the steric bulk of the methyl groups at the 3 and 5 positions can influence the geometry of the resulting metal complexes. nih.gov An ongoing opportunity is to systematically explore how the interplay between the linker length and pyrazole substituents affects the formation and stability of complexes with a wide range of metals. This includes investigating less common coordination modes and the self-assembly of polynuclear structures or metal-organic frameworks (MOFs), for which dicarboxylic acid derivatives are potential building blocks. mdpi.comresearchgate.net
Emerging Directions in Catalytic and Materials Applications
The true potential of this compound lies in the functional applications of its metal complexes. While this specific ligand is still being explored, related bis(pyrazolyl) systems have shown significant promise, indicating clear future directions.
Catalysis: Metal complexes of pyrazole-based ligands are increasingly recognized for their catalytic activity. alfa-chemistry.com Notably, late transition metal complexes featuring bis(pyrazolyl)pyridine ligands have been effective as single-site catalysts for ethylene (B1197577) polymerization, producing highly linear polyethylene. researchgate.net Similarly, dizinc (B1255464) complexes with binucleating bis(pyrazolyl)alkane ligands have been shown to be effective catalysts for the ring-opening polymerization of lactide and ε-caprolactone. figshare.com A key opportunity for this compound is its application in similar olefin polymerization and oligomerization reactions. eiu.edu Future work could focus on designing catalysts that offer enhanced activity, selectivity, and stability by fine-tuning the metal center and ligand structure.
Materials Science: The development of new materials with tailored electronic, optical, or magnetic properties is a major frontier. Pyrazole-based ligands are valuable in this area. nih.gov For example, uranyl complexes supported by bis(pyrazolyl)methane ligands have been investigated for their fluorescence properties. nih.gov There is a significant opportunity to explore the photoluminescent or magnetic behavior of complexes derived from this compound. Furthermore, the creation of dicarboxylic acid derivatives of this ligand opens the door to its use as a linker in the construction of porous MOFs, which have potential applications in gas storage and separation. mdpi.com
Table 1: Potential Applications for Metal Complexes of this compound
| Application Area | Metal Center | Potential Function | Rationale based on Analogues |
| Catalysis | Ni, Fe, Co | Ethylene Polymerization/Oligomerization | Similar bis(pyrazolyl)pyridine complexes show high activity. researchgate.neteiu.edu |
| Zn | Ring-Opening Polymerization | Binucleating dizinc complexes are effective catalysts. figshare.com | |
| U | Biomimetic Oxidation | Uranyl complexes with related ligands catalyze catechol oxidation. nih.gov | |
| Materials Science | Cu, Ag, Au | Luminescent Materials | Coinage metal complexes of pyrazolates can form emissive metallacycles. nih.gov |
| Various | MOF Building Blocks | Dicarboxylic acid derivatives are suitable for creating porous frameworks. mdpi.com |
Interdisciplinary Research Prospects and Broader Impact
The influence of this compound extends beyond traditional inorganic chemistry, offering exciting prospects for interdisciplinary research.
Bioinorganic and Medicinal Chemistry: Pyrazole derivatives are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous pharmaceuticals. nih.govglobalresearchonline.net Metal complexes containing N-donor ligands are being extensively studied as potential therapeutic agents, for instance, as anticancer drugs. alfa-chemistry.comuniroma1.it Derivatives of this compound have been synthesized and investigated for their cytotoxic effects against cancer cell lines. mdpi.com A significant future direction is the systematic evaluation of its metal complexes for biological activity, including antimicrobial, antiviral, and anticancer properties, potentially leading to new metallodrugs with novel mechanisms of action. uj.ac.za
Supramolecular Chemistry: The ability of pyrazole-based ligands to direct the self-assembly of complex architectures is a powerful tool in supramolecular chemistry. nih.gov By modifying the ligand backbone and choosing appropriate metal ions and counter-ions, it is possible to construct intricate structures like coordination polymers, cages, and helices. nih.gov Research into this compound can contribute to a deeper understanding of the non-covalent interactions that govern these assembly processes, which is fundamental to designing advanced functional materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions between pyrazole derivatives and ethane-linked precursors. For carboxylation, a common approach involves reacting the compound with CO under catalytic conditions, followed by hydrolysis. However, yields for dicarboxylic acid derivatives are lower (~50–60%) compared to shorter-chain analogs (e.g., bis-pyrazolylmethane, ~85%). Optimization strategies include adjusting reaction temperature (20–40°C), solvent polarity (e.g., dichloromethane), and catalyst loading. Lower yields in ethane-linked derivatives may stem from steric hindrance or intermediate instability during hydrolysis .
Q. How can researchers characterize this compound and its derivatives?
- Methodology : Key techniques include:
- TLC Monitoring : Use ethyl acetate/petroleum ether systems to track reaction progress and confirm substrate consumption .
- X-ray Crystallography : Single crystals grown via slow evaporation in ethanol or chloroform enable structural elucidation of derivatives .
- NMR Spectroscopy : H and C NMR identify substituent effects on pyrazole rings and ethane spacer conformation.
- GC-MS : Monitors volatile intermediates and detects decarboxylation byproducts in carboxylation reactions .
Q. What are the typical reactivity patterns of this compound in coordination chemistry?
- Methodology : The two pyrazole rings act as bidentate ligands, forming complexes with transition metals (e.g., Cu, Ni). Methyl groups at the 3,5-positions enhance steric bulk, influencing metal selectivity and stability. For example, in Pd-catalyzed cross-coupling, the ligand’s steric profile can suppress side reactions. Titration experiments with metal salts (e.g., CuCl₂) in acetonitrile, followed by UV-Vis spectroscopy, reveal binding stoichiometry and stability constants .
Advanced Research Questions
Q. Why do carboxylation reactions of this compound yield lower dicarboxylic acid quantities compared to shorter-chain analogs?
- Methodology : The ethane spacer’s length increases intermediate acid chloride instability during hydrolysis, leading to decarboxylation. Computational modeling (DFT) of transition states can identify energy barriers for decarboxylation. Experimental validation involves isolating intermediates under inert atmospheres and using low-temperature hydrolysis (-10°C) to minimize degradation. Comparative studies with propane or butane-linked analogs show longer spacers exacerbate this issue, yielding monosubstituted carboxy-derivatives instead .
Q. How can oxidative coupling strategies be adapted to synthesize nitro-functionalized derivatives?
- Methodology : Inspired by HNS (hexanitrostilbene) synthesis, oxidative coupling of nitro-substituted pyrazole precursors (e.g., 3,5-dinitropyrazole) with ethane dihalides can yield energetic materials. Reaction conditions (e.g., HNO₃/H₂SO₄ mixtures, 60–80°C) must balance nitro-group stability and coupling efficiency. Characterization via DSC (differential scanning calorimetry) assesses thermal stability, while impact sensitivity tests evaluate safety profiles .
Q. What computational tools predict the compound’s behavior in supramolecular assemblies or metal-organic frameworks (MOFs)?
- Methodology : Molecular dynamics (MD) simulations model ligand flexibility and spacer length effects on framework porosity. Density functional theory (DFT) calculates charge distribution on pyrazole N-atoms to predict metal-binding affinity. Pair distribution function (PDF) analysis of X-ray scattering data validates simulated MOF structures. For example, ethane-linked ligands may favor 2D networks over 3D frameworks due to rotational freedom .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
